

Structural Basis for diABZI Activation of STING: A Technical Guide

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Compound of Interest

Compound Name: *diABZI STING agonist-1 trihydrochloride*

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent antiviral and antitumor response. The development of small-molecule STING agonists has been a major focus of cancer immunotherapy and infectious disease research. Among these, the dimeric amidobenzimidazole (diABZI) class of compounds has emerged as a highly promising, systemically active STING agonist. This technical guide provides an in-depth examination of the structural and molecular basis for diABZI's activation of the STING protein. We will detail the unique binding mode of diABZI, the conformational changes it induces in STING, the downstream signaling cascade, and the experimental protocols used to elucidate these mechanisms.

The STING Agonist: diABZI

diABZI is a non-cyclic dinucleotide (non-CDN) small molecule designed to activate STING. It was developed by linking two symmetry-related amidobenzimidazole (ABZI) monomers, which were initially identified in a high-throughput screen for compounds that compete with the natural STING ligand, 2'3'-cGAMP.^{[1][2]} This dimeric design was engineered to synergize the binding of the two monomeric units to the symmetrical STING dimer, resulting in a compound

with significantly enhanced binding affinity and cellular potency.[2][3] Unlike natural CDNs, diABZI exhibits improved bioavailability, making it suitable for systemic administration.[1]

Structural Basis of STING Activation by diABZI

The activation of STING is intrinsically linked to major conformational changes within its dimeric structure. Structural studies, primarily X-ray crystallography, have been pivotal in revealing the distinct mechanism employed by diABZI compared to the endogenous ligand cGAMP.

Binding Mode and the "Open" Conformation

Crystal structures of the diABZI-STING complex reveal that the ligand binds to the same pocket on the C-terminal domain (CTD) of STING that is occupied by cGAMP.[1] However, a key distinction lies in the resulting conformation of the STING dimer.

- cGAMP-induced "Closed" Conformation: The binding of the natural ligand, 2'3'-cGAMP, induces a significant conformational change, causing the "lid" region of the ligand-binding domain (LBD) to close over the ligand. This results in a more compact, "closed" conformation of the STING dimer.[4] This closure is a critical step for the subsequent oligomerization and activation of STING.[5]
- diABZI-induced "Open" Conformation: In stark contrast, diABZI binding stabilizes an "open" conformation of the STING LBD.[6][7] The lid remains open, and the overall structure is more splayed.[8] This was an unexpected finding, as the closed conformation was previously thought to be a prerequisite for activation. diABZI's ability to activate STING from this open state represents a novel mechanism for a STING agonist. The 7-position of the benzimidazole ring extends from the binding pocket, providing a potential site for covalent modification without disrupting STING binding.[6][7]

Interestingly, structural studies comparing a diABZI agonist (diABZI-a1) and a diABZI-based inhibitor (diABZI-i) showed that both bind to STING and induce a nearly indistinguishable splayed open conformation.[9] This suggests that subtle, non-obvious structural dynamics, rather than large-scale conformational changes visible in static crystal structures, may differentiate agonism from antagonism in this chemical class.

Structural and Quantitative Binding Data

The following tables summarize the key quantitative data related to diABZI's interaction with and activation of STING.

Table 1: Binding Affinity and Potency of diABZI and its Analogs

Compound	Assay Type	Target	Value	Reference
diABZI	IFN β Secretion	Human PBMCs	EC ₅₀ : 130 nM (>400x more potent than cGAMP)	[3]
diABZI-amine	IRF Luciferase Reporter	THP1-Dual™ Cells	EC ₅₀ : 0.144 ± 0.149 nM	[10]
diABZI-V/C-DBCO	IRF Luciferase Reporter	THP1-Dual™ Cells	EC ₅₀ : 1.47 ± 1.99 nM	[10]
2'3'-cGAMP	Binding Affinity (SPR)	Human STING	Kd: 9.23 nM	
diABZI	Binding Affinity	STING	>1000-fold increased affinity over monomeric ABZI	[3]

| diABZI-4 | SARS-CoV-2 Inhibition | Calu-3 Cells | EC₅₀: >100 nM [[11] |

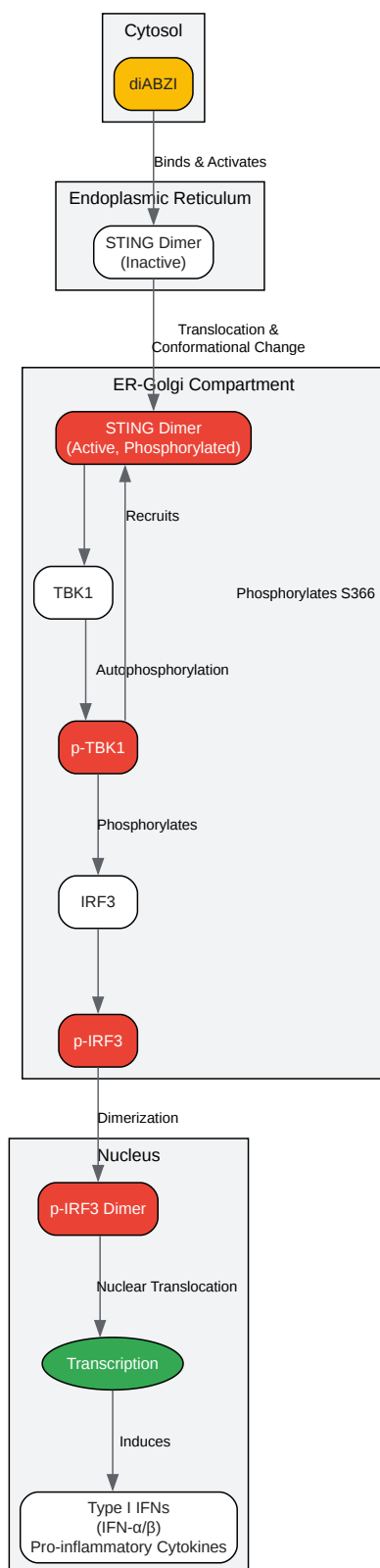
Table 2: Structural Measurements of STING Conformations

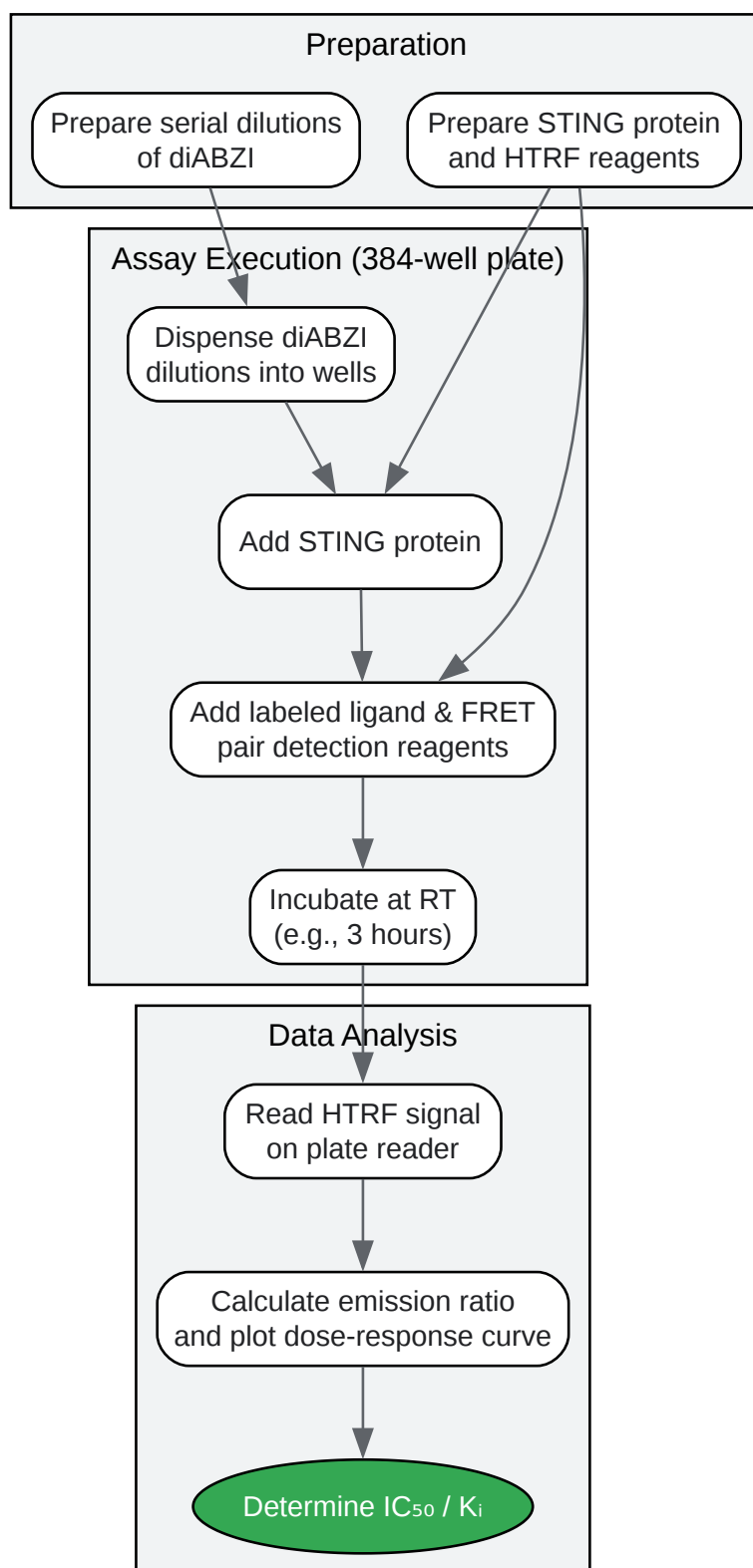
Ligand	STING State	Method	Apical Wing Distance	Reference
diABZI-a1 (agonist)	Open Conformation	X-ray Crystallography	~47 Å	[8]
diABZI-i (inhibitor)	Open Conformation	X-ray Crystallography	~52 Å	[8]
c[di-GMP]	Open Conformation	X-ray Crystallography	~60 Å	[12]

| c[G(2',5')pA(3',5')p] | Closed Conformation | X-ray Crystallography | ~38 Å |[12] |

diABZI-Induced Signaling Pathway

Upon binding of diABZI, STING is activated and traffics from the endoplasmic reticulum (ER) to the Golgi apparatus.[4] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[13] TBK1 then phosphorylates both STING itself (on Ser366) and the transcription factor Interferon Regulatory Factor 3 (IRF3).[13][14] Phosphorylated IRF3 forms dimers, translocates to the nucleus, and drives the transcription of Type I interferons (IFN- α/β) and other IFN-stimulated genes (ISGs).[4][14] Concurrently, the STING pathway can also activate NF- κ B signaling, leading to the production of pro-inflammatory cytokines such as TNF- α and IL-6.[6][13]





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